molecular formula C23H33N3O2 B6117102 N-benzyl-1'-(cyclobutylcarbonyl)-1,4'-bipiperidine-3-carboxamide

N-benzyl-1'-(cyclobutylcarbonyl)-1,4'-bipiperidine-3-carboxamide

Numéro de catalogue: B6117102
Poids moléculaire: 383.5 g/mol
Clé InChI: SICZXBHLQDTSLE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-benzyl-1'-(cyclobutylcarbonyl)-1,4'-bipiperidine-3-carboxamide, also known as BCCC, is a chemical compound that has been studied extensively in the field of medicinal chemistry. It is a piperidine derivative that has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

Mécanisme D'action

The mechanism of action of N-benzyl-1'-(cyclobutylcarbonyl)-1,4'-bipiperidine-3-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. In cancer research, this compound has been shown to inhibit the activity of histone deacetylase and cyclin-dependent kinase, which are involved in cell cycle regulation. In Alzheimer's disease research, this compound has been shown to inhibit the activity of beta-secretase and gamma-secretase, which are involved in the production of amyloid-beta. In Parkinson's disease research, this compound has been shown to activate the Nrf2-ARE pathway, which is involved in the protection of dopaminergic neurons.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis, inhibit cell proliferation, and inhibit tumor growth. In Alzheimer's disease research, this compound has been shown to reduce amyloid-beta accumulation, improve cognitive function, and reduce oxidative stress. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons, improve motor function, and reduce oxidative stress.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using N-benzyl-1'-(cyclobutylcarbonyl)-1,4'-bipiperidine-3-carboxamide in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations of using this compound in lab experiments include its low solubility, low stability, and high cost.

Orientations Futures

The future directions of N-benzyl-1'-(cyclobutylcarbonyl)-1,4'-bipiperidine-3-carboxamide research include the development of more efficient synthesis methods, the identification of its molecular targets, and the evaluation of its therapeutic potential in various diseases. In cancer research, future directions include the development of this compound-based combination therapies and the evaluation of its potential in the treatment of drug-resistant cancers. In Alzheimer's disease research, future directions include the evaluation of its potential in the prevention and treatment of the disease. In Parkinson's disease research, future directions include the evaluation of its potential in the treatment of non-motor symptoms and the identification of its mechanism of action in the protection of dopaminergic neurons.
Conclusion
In conclusion, this compound is a promising compound that has shown potential therapeutic effects in various diseases. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of this compound and to develop more efficient and cost-effective synthesis methods.

Méthodes De Synthèse

The synthesis method of N-benzyl-1'-(cyclobutylcarbonyl)-1,4'-bipiperidine-3-carboxamide involves the reaction between N-benzylpiperidine and cyclobutanecarbonyl chloride in the presence of a base. The product is then treated with N,N'-dicyclohexylcarbodiimide and 1,4-bis(trifluoromethyl)benzene to obtain the final compound. The yield of the synthesis method is around 30%, and the purity of the compound can be increased through recrystallization.

Applications De Recherche Scientifique

N-benzyl-1'-(cyclobutylcarbonyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied in the field of medicinal chemistry due to its potential therapeutic effects. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, this compound has been shown to reduce amyloid-beta accumulation and improve cognitive function. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons and improve motor function.

Propriétés

IUPAC Name

N-benzyl-1-[1-(cyclobutanecarbonyl)piperidin-4-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N3O2/c27-22(24-16-18-6-2-1-3-7-18)20-10-5-13-26(17-20)21-11-14-25(15-12-21)23(28)19-8-4-9-19/h1-3,6-7,19-21H,4-5,8-17H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SICZXBHLQDTSLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCC(CC2)N3CCCC(C3)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.